Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate
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Overview
Description
Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate is a complex organic compound that features a piperazine ring substituted with a pyrimidyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate typically involves the reaction of 2-pyrimidyl-substituted piperazine with ethyl 3-bromobutanoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine: A compound with similar pyrimidyl groups but a different core structure.
Pyridinium Salts: Compounds with a pyridine ring that share some chemical properties with Ethyl 3-(4-(2-pyrimidyl)-1-piperazinyl)butanoate.
Uniqueness
This compound is unique due to its combination of a piperazine ring and a pyrimidyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
164468-03-5 |
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Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
ethyl 3-(4-pyrimidin-2-ylpiperazin-1-yl)butanoate |
InChI |
InChI=1S/C14H22N4O2/c1-3-20-13(19)11-12(2)17-7-9-18(10-8-17)14-15-5-4-6-16-14/h4-6,12H,3,7-11H2,1-2H3 |
InChI Key |
BFTZCGRLTNYKMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
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